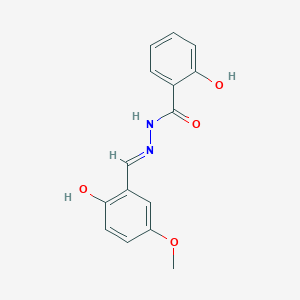

(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-11-6-7-13(18)10(8-11)9-16-17-15(20)12-4-2-3-5-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEJLWCLQWGNOQ-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism

Mode of Action

If it indeed targets α-glucosidase, it likely binds to the enzyme and inhibits its activity, preventing the breakdown of complex carbohydrates into glucose. This could potentially lead to a decrease in postprandial hyperglycemia.

Biochemical Pathways

The compound may affect the carbohydrate metabolism pathway by inhibiting α-glucosidase. This inhibition could disrupt the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and a potential decrease in blood glucose levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and its interaction with its target. Additionally, the compound’s action can be influenced by the biological environment, including the presence of other proteins, the state of the target cells, and individual patient factors.

Biologische Aktivität

(E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing on various research studies and findings.

Synthesis and Characterization

The synthesis of (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and benzohydrazide. The reaction is carried out in an alcoholic medium, often with acetic acid as a catalyst, resulting in good yields of the desired product. The structure of the compound has been confirmed through various spectroscopic techniques including NMR and X-ray crystallography, revealing an E configuration about the azomethine C=N double bond and stabilization through intramolecular hydrogen bonding .

Antioxidant Activity

Hydrazones, including (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, have demonstrated significant antioxidant properties. The antioxidant activity is often assessed using various assays such as DPPH radical scavenging and ABTS assays. These compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .

Antimicrobial Activity

Research indicates that benzohydrazides exhibit substantial antimicrobial properties against a variety of pathogens. For instance, derivatives of benzohydrazides have shown minimum inhibitory concentrations (MICs) in the range of 0.48 to 7.81 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . Specific studies on (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide have indicated promising antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The antiproliferative effects of (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide have been evaluated against several cancer cell lines. Studies report that this compound exhibits cytotoxicity with IC50 values indicating effective inhibition of cell growth in various cancer types, including breast and liver cancer . The mechanism of action is believed to involve induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

- Urease Inhibition : A study evaluated the urease inhibitory activity of synthesized hydrazone derivatives, including those similar to (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide. The results indicated that these compounds possess significant urease inhibition potential with IC50 values ranging from 13.33 to 251.74 µM .

- Antiproliferative Potential : In vitro studies demonstrated that hydrazone derivatives exhibited selective toxicity towards cancer cells compared to normal cells. For example, specific derivatives showed IC50 values as low as 0.77 µM against glioblastoma cell lines, highlighting their potential in cancer therapeutics .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of hydrazone derivatives revealed that substituents on the benzene rings significantly influence their biological activities. For instance, hydroxyl and methoxy groups at specific positions enhance antioxidant and anticancer activities .

Wissenschaftliche Forschungsanwendungen

The applications of (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide are not explicitly detailed within the provided search results. However, the search results do offer some context regarding similar compounds and their potential applications.

About Benzohydrazides

- General Information: Benzohydrazides are a class of organic compounds with a broad range of biological activities, making them useful in different fields of chemistry .

- Structural Similarity: The structure of (E)-2-hydroxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is similar to N'-(2-hydroxybenzylidene)-2-methoxybenzohydrazide monohydrate, with the difference being the replacement of the 2-hydroxy benzene ring by a 2-hydroxy-5-methoxy phenyl ring .

Synthesis and Structure

- (E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide: The molecule adopts an E conformation about the azomethine C=N double bond. The benzene rings form a dihedral angle of 18.88 (9)° . The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond, forming an S(6) ring .

- Synthesis: The compound can be synthesized by refluxing a mixture of 2-methoxybenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde in methanol with a catalytic amount of acetic acid .

Schiff Bases

- The compound is a Schiff base, synthesized as part of ongoing research to study the biological activities of this medicinally important class of organic compounds .

Related Compounds

- 2-Hydroxy-5-methoxybenzaldehyde: This is an organic compound and an isomer of vanillin . It is produced by the Reimer-Tiemann reaction on 4-methoxyphenol .

- N'-(2-Hydroxy-5-methoxybenzylidene)octadecanohydrazide: This compound is listed in chemical databases .

- E)- N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and *(Z)-*2-(5-substituted-2-oxoindolin-1-yl)- N'-(2-oxoindolin-3-ylidene)acetohydrazides have demonstrated cytotoxicity toward human cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Benzohydrazide derivatives vary significantly based on substituent type, position, and electronic effects. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Br in ) enhance electrophilicity, while electron-donating groups (e.g., OCH₃ in ) improve solubility and coordination capacity.

- Heterocyclic substitutions (e.g., thiophene in ) introduce π-conjugation, affecting corrosion inhibition and electronic properties.

Physicochemical Properties

Physical properties are influenced by molecular symmetry and intermolecular interactions:

Crystallographic Insights :

- The target compound exhibits a dihedral angle of 16.9° between aromatic rings, promoting planar conformation and π–π stacking .

- Bromine substitution in increases molecular weight and polarizability, affecting solubility.

Mechanistic Highlights :

- The target compound’s antiglycation activity is attributed to its ability to scavenge reactive carbonyl species via its phenolic –OH groups .

- Thiophene-containing HTMBH inhibits corrosion by adsorbing on metal surfaces via S–Fe dπ–dπ interactions .

Vorbereitungsmethoden

Synthetic Methodologies

Condensation Reaction Mechanism

The target compound is synthesized via a Schiff base condensation reaction. The primary steps include:

- Reactants : Equimolar quantities of 2-hydroxybenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde.

- Solvent : Methanol or ethanol, chosen for their ability to dissolve both aromatic aldehydes and hydrazides.

- Catalyst : Acidic conditions (e.g., concentrated HCl or H2SO4) facilitate imine bond formation by protonating the carbonyl oxygen.

- Reaction Conditions : Reflux at 60–80°C for 1–2 hours, followed by slow cooling or evaporation to precipitate crystals.

Representative Protocol

- Step 1 : Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.82 g, 10 mmol) and 2-hydroxybenzohydrazide (1.52 g, 10 mmol) in 50 mL ethanol.

- Step 2 : Add 0.5 mL concentrated HCl and reflux for 90 minutes.

- Step 3 : Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.

- Step 4 : Recrystallize from hot ethanol to obtain yellow crystals (Yield: 78–85%).

Alternative Approaches

- Aqueous-Alcoholic Solvent Systems : Combining ethanol-water (3:1) improves solubility of polar intermediates.

- Ultrasonication : Reduces reaction time to 30 minutes by enhancing molecular collisions.

- Slow Evaporation : Yields single crystals suitable for X-ray diffraction by allowing gradual nucleation.

Structural Elucidation

Spectroscopic Analysis

Infrared Spectroscopy (IR)

| Bond/Vibration | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O–H) | 3300–3200 | Phenolic OH |

| ν(N–H) | 3250 | Hydrazide NH |

| ν(C=O) | 1630–1605 | Amide carbonyl |

| ν(C=N) | 1590–1570 | Imine linkage |

Data correlates with analogous hydrazones.

1H-NMR Spectroscopy

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 11.7 | Singlet |

| Imine (CH=N) | 8.5 | Singlet |

| Aromatic H | 6.5–8.0 | Multiplet |

| Methoxy (OCH3) | 3.8 | Singlet |

Comparative Analysis of Methods

Catalytic Efficiency

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| HCl | 85 | 90 min |

| H2SO4 | 78 | 120 min |

| None | <50 | >180 min |

Biological Activity Correlations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.